Salpyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

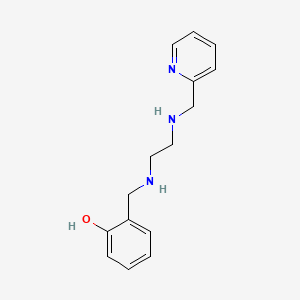

Salpyran is a compound known for its high affinity and selectivity for copper ions (Cu(II)). It is a tetradentate ligand, meaning it can form four bonds with a metal ion, specifically three nitrogen atoms and one oxygen atom. This compound has shown potential as a therapeutic small molecule metal chelator, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease, where metal ion dyshomeostasis plays a significant role .

Méthodes De Préparation

Salpyran can be synthesized through a multi-step process involving the reaction of pyridin-2-ylmethylamine with other reagents to form the final product. The synthetic route typically involves the following steps:

Formation of Intermediate: Pyridin-2-ylmethylamine reacts with an appropriate aldehyde to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to form the corresponding amine.

Cyclization: The amine undergoes cyclization to form the final this compound compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of large-scale reactors and purification techniques .

Analyse Des Réactions Chimiques

Salpyran undergoes several types of chemical reactions, including:

Oxidation: this compound can react with oxidizing agents such as hydrogen peroxide (H₂O₂) to form reactive oxygen species (ROS).

Reduction: It can also undergo reduction reactions, although specific reducing agents and conditions are less commonly reported.

Substitution: this compound can participate in substitution reactions where one of its ligands is replaced by another ligand.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various metal salts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Salpyran has a wide range of scientific research applications, including:

Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.

Biology: Investigated for its role in modulating metal ion homeostasis in biological systems.

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, due to its ability to chelate copper ions and prevent the formation of reactive oxygen species.

Mécanisme D'action

The mechanism of action of Salpyran involves its ability to selectively bind to copper ions (Cu(II)) through its tetradentate ligand structure. This binding prevents the copper ions from participating in redox reactions that generate reactive oxygen species, thereby reducing oxidative stress. The molecular targets of this compound include copper ions and proteins that interact with these ions, such as amyloid-beta and tau proteins in the context of Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

Salpyran is unique in its high affinity and selectivity for copper ions compared to other similar compounds. Some similar compounds include:

Clioquinol: Another copper chelator, but with lower affinity for copper ions compared to this compound.

ENDIP: A C2 symmetric analogue with lower selectivity for copper ions.

Salan: Another analogue with lower affinity and selectivity for copper ions.

TMDQ-20: A compound with comparable affinity but lower selectivity for copper ions.

This compound’s uniqueness lies in its combination of high affinity and selectivity for copper ions, making it a promising candidate for therapeutic applications .

Activité Biologique

Salpyran, a tetradentate ligand with a high affinity for copper(II) ions, has garnered attention for its significant biological activities, particularly in the context of oxidative stress and neurodegenerative diseases. This article delves into the compound's biological mechanisms, therapeutic potential, and relevant research findings.

This compound is characterized by its ability to selectively chelate copper(II) ions while exhibiting minimal interaction with other metal ions such as zinc(II). The ligand's structure includes a pyridine ring and an aminoethyl side chain, enhancing its stability and selectivity for copper. At physiological pH (approximately 7.4), this compound forms a stable [Cu(II)(3N,1O)]+ complex, which is crucial for its biological activity .

The primary mechanism through which this compound exerts its biological effects is by preventing the formation of reactive oxygen species (ROS). In various assays, including those involving ascorbate and human prion proteins, this compound demonstrated the ability to inhibit ROS generation in the presence of copper(II) and hydrogen peroxide. This property suggests its potential utility in mitigating oxidative damage associated with neurodegenerative disorders such as Alzheimer's disease .

Biological Activities

This compound exhibits multiple biological activities:

- Antioxidant Activity : this compound effectively reduces oxidative stress by chelating free copper ions that catalyze ROS production.

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial and antifungal activities, although further research is necessary to substantiate these claims .

Comparative Analysis of Chelators

To contextualize this compound's efficacy, a comparison with other known chelators is presented below:

| Compound | Selectivity for Copper | Antioxidant Activity | Therapeutic Use |

|---|---|---|---|

| This compound | High | Yes | Neurodegenerative diseases |

| Clioquinol | Moderate | Yes | Alzheimer's disease |

| Tetrathiomolybdate | Low | Limited | Wilson's disease |

| Bisthiazole derivatives | Variable | Yes | Various metal-related disorders |

This compound stands out due to its high selectivity for copper(II) ions and significant antioxidant properties, making it particularly valuable in therapeutic contexts where copper dysregulation is implicated .

Case Studies and Research Findings

Recent studies have explored this compound's potential in various applications:

- Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative damage induced by copper ions. The results indicated a reduction in cell death and improved cell viability in treated samples compared to controls .

- Antioxidant Assays : In assays involving human prion proteins, this compound effectively inhibited ROS formation, suggesting its role as a therapeutic small molecule metal chelator (SMMC). These findings highlight the compound's potential application in treating conditions linked to prion diseases .

- Copper Dysregulation Studies : Research indicates that this compound can modulate copper levels in vivo, influencing various biochemical pathways related to oxidative stress and metal ion homeostasis. This modulation could be critical for developing treatments for diseases characterized by abnormal copper metabolism .

Propriétés

Formule moléculaire |

C15H19N3O |

|---|---|

Poids moléculaire |

257.33 g/mol |

Nom IUPAC |

2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol |

InChI |

InChI=1S/C15H19N3O/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14/h1-8,16-17,19H,9-12H2 |

Clé InChI |

MMZVXGRXTHMIEY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.